molecular formula C20H26O2 B1258535 17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one CAS No. 28816-02-6

17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one

Cat. No.: B1258535
CAS No.: 28816-02-6
M. Wt: 298.4 g/mol
InChI Key: KHBNWZGCDWWANS-HLXURNFRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one typically involves the conversion of androsta-1,4,6-triene-3,17-dione through a series of chemical reactions. One common method includes the reduction of the 17-keto group to a 17-hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride. The methylation at the 17-position can be achieved using methyl iodide in the presence of a strong base like potassium tert-butoxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is essential to obtain the desired product with minimal impurities .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of steroidal compounds.

    Biology: Studied for its effects on hormone regulation and its potential use in hormone replacement therapy.

    Medicine: Investigated for its potential use in treating estrogen-dependent conditions such as breast cancer.

    Industry: Utilized in the development of performance-enhancing supplements and pharmaceuticals.

Mechanism of Action

The primary mechanism of action of 17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one involves the inhibition of the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, the compound effectively reduces estrogen levels in the body. This action is particularly beneficial in conditions where estrogen plays a key role, such as certain types of breast cancer .

Comparison with Similar Compounds

Uniqueness: 17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one is unique due to its potent and irreversible inhibition of the aromatase enzyme, which sets it apart from other similar compounds that may have reversible or less potent inhibitory effects. This makes it particularly valuable in research and therapeutic applications where sustained estrogen suppression is desired .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4-6,9,12,15-17,22H,7-8,10-11H2,1-3H3/t15-,16+,17+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBNWZGCDWWANS-HLXURNFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)C=CC4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)C=CC4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28816-02-6
Record name 17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028816026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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